1-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitro-1H-pyrazole is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of imidazo[1,2-a]pyridine with a suitable aldehyde, followed by nitration and cyclization to form the pyrazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The imidazo[1,2-a]pyridine moiety can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitro-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitro-1H-pyrazole involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction pathways or interference with DNA replication .
Comparison with Similar Compounds
Similar compounds to 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitro-1H-pyrazole include other imidazo[1,2-a]pyridine derivatives and pyrazole-based compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and drug development.
2-methylimidazo[1,2-a]pyridine: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and synthetic versatility.
Properties
CAS No. |
2703774-84-7 |
---|---|
Molecular Formula |
C11H9N5O2 |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.